![molecular formula C15H19N3O3S B13853284 N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a pyrimidinyl group, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of the pyrimidinyl group and the subsequent attachment of the methanesulfonamide group. Common reagents used in these reactions include methanesulfonyl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methanesulfonic acid derivatives, while substitution reactions can introduce various functional groups to the molecule.
Applications De Recherche Scientifique
N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving kinase inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-2-pyrimidine-amine derivatives: These compounds share structural similarities and are also studied for their kinase inhibition properties.
Methanesulfonamide derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity.
Uniqueness
N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H19N3O3S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)15-13(8-16-9-17-15)12-6-5-11(7-14(12)21-3)18-22(4,19)20/h5-10,18H,1-4H3 |
Clé InChI |
QZLGQDWXRCCCML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=NC=C1C2=C(C=C(C=C2)NS(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
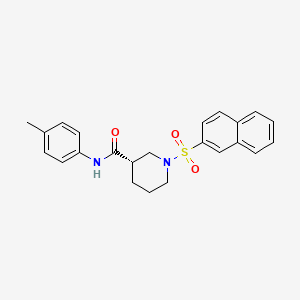
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
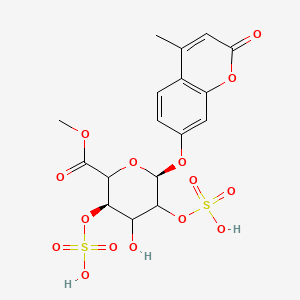
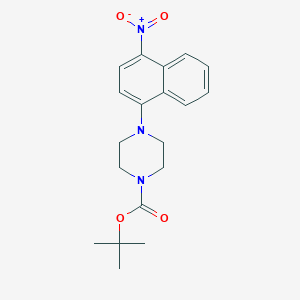
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
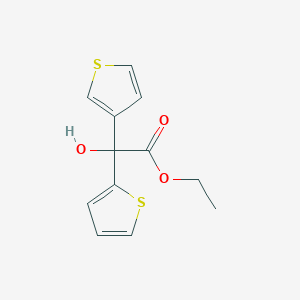
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
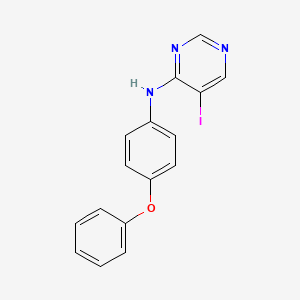
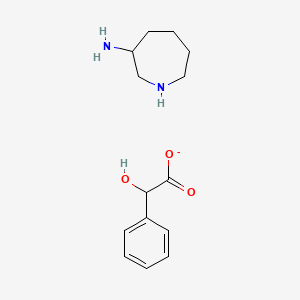
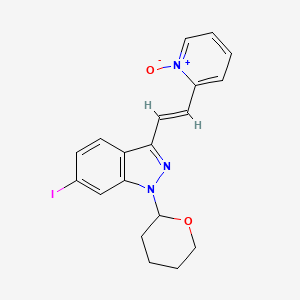
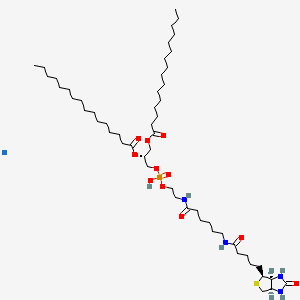
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
